molecular formula C12H16N2O3 B7905497 4-Methoxy-1-(4-nitrophenyl)piperidine

4-Methoxy-1-(4-nitrophenyl)piperidine

Cat. No. B7905497
M. Wt: 236.27 g/mol
InChI Key: WYLHMGUVJWZUBX-UHFFFAOYSA-N
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Description

4-Methoxy-1-(4-nitrophenyl)piperidine is a useful research compound. Its molecular formula is C12H16N2O3 and its molecular weight is 236.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methoxy-1-(4-nitrophenyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-1-(4-nitrophenyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Reactions with Alicyclic Amines : Castro et al. (2001) studied the kinetics and mechanisms of reactions involving 3-methoxyphenyl, 3-chlorophenyl, and 4-cyanophenyl 4-nitrophenyl thionocarbonates with secondary alicyclic amines, including piperidine. The research provided insights into the reaction rates and proposed reaction schemes for these compounds (Castro et al., 2001).

  • Photochemical Cleavage : González-Blanco et al. (1997) used time-resolved electronic absorption spectroscopy to clarify the mechanism of the photochemical cleavage of 4-nitrophenyl piperidinoalkyl ethers. The study emphasized the role of Coulombic interactions in the behavior of photoexcited nitrophenyl alkyl ethers (González-Blanco et al., 1997).

  • Dopamine Transporter Ligands : Prisinzano et al. (2002) investigated a series of 4-[2-[bis(4-fluorophenyl)methoxy]ethylpiperidines for their binding affinity to the dopamine transporter. The study explored the role of the N-substituent in determining affinity and selectivity for the dopamine transporter (Prisinzano et al., 2002).

  • Antimicrobial Screening : Saify and Vaid (1998) conducted a synthesis of piperidine derivatives, including 1-(4'-nitrophenacyl)-N-methyl piperidinium bromide, and evaluated their antimicrobial properties against various bacterial and fungal cultures (Saify & Vaid, 1998).

  • Cytotoxicity Against Cancer Cell Lines : Kucukoglu et al. (2015) synthesized 4-piperidinol derivatives and evaluated their cytotoxicity against human hepatoma and breast cancer cells. The study highlighted the potential of these compounds as models for further research in cancer treatment (Kucukoglu et al., 2015).

properties

IUPAC Name

4-methoxy-1-(4-nitrophenyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-17-12-6-8-13(9-7-12)10-2-4-11(5-3-10)14(15)16/h2-5,12H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYLHMGUVJWZUBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-1-(4-nitrophenyl)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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